GPR35 Competitive Binding Affinity: Ki = 28 nM at Recombinant Human Receptor
This compound demonstrates high-affinity competitive binding to human GPR35, with a Ki of 28 nM measured in a competition binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells and furimazine as the substrate [1]. As a class-level reference, the well-characterized GPR35 antagonist CID 2745687 exhibits a Ki of 12.8 nM at the same receptor [2], positioning this compound within the same nanomolar affinity range. While CID 2745687 is a pure antagonist, the target compound functions as an agonist in functional assays, providing a complementary pharmacological tool within the same affinity tier.
| Evidence Dimension | GPR35 competitive binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 28 nM |
| Comparator Or Baseline | CID 2745687 (GPR35 antagonist): Ki = 12.8 nM [2] |
| Quantified Difference | ~2.2-fold weaker binding affinity relative to CID 2745687; ~16-fold stronger binding affinity relative to CID 1231538 (IC50 = 550 nM [3]) |
| Conditions | Nluc-fused human GPR35 expressed in CHO-K1 cells; furimazine substrate; competitive binding format |
Why This Matters
This nanomolar binding affinity confirms the compound's utility as a GPR35 chemical probe for competitive binding and target engagement studies, enabling direct comparison with established GPR35 tool compounds in a quantitative framework.
- [1] BindingDB. BDBM50575522 (CHEMBL4878979): Ki = 28 nM. Competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells. View Source
- [2] MedChemExpress. CID 2745687: GPR35 antagonist, Ki = 12.8 nM. View Source
- [3] Chemsrc. CID 1231538: GPR35 antagonist, IC50 = 0.55 μM (550 nM). View Source
